molecular formula C12H11NO2 B12981031 (E)-5-(4-Cyanophenyl)pent-4-enoic acid

(E)-5-(4-Cyanophenyl)pent-4-enoic acid

Cat. No.: B12981031
M. Wt: 201.22 g/mol
InChI Key: LINLMLYIDFSPBX-HNQUOIGGSA-N
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Description

(E)-5-(4-Cyanophenyl)pent-4-enoic acid is an organic compound characterized by the presence of a cyanophenyl group attached to a pent-4-enoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(4-Cyanophenyl)pent-4-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-cyanobenzaldehyde and pent-4-enoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(4-Cyanophenyl)pent-4-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(E)-5-(4-Cyanophenyl)pent-4-enoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-5-(4-Cyanophenyl)pent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Cyanobenzoic acid: Similar in structure but lacks the pent-4-enoic acid chain.

    Pent-4-enoic acid: Similar in structure but lacks the cyanophenyl group.

    4-Cyanophenylacetic acid: Contains a cyanophenyl group but has a different carbon chain.

Uniqueness

(E)-5-(4-Cyanophenyl)pent-4-enoic acid is unique due to the combination of the cyanophenyl group and the pent-4-enoic acid chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

(E)-5-(4-cyanophenyl)pent-4-enoic acid

InChI

InChI=1S/C12H11NO2/c13-9-11-7-5-10(6-8-11)3-1-2-4-12(14)15/h1,3,5-8H,2,4H2,(H,14,15)/b3-1+

InChI Key

LINLMLYIDFSPBX-HNQUOIGGSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/CCC(=O)O)C#N

Canonical SMILES

C1=CC(=CC=C1C=CCCC(=O)O)C#N

Origin of Product

United States

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